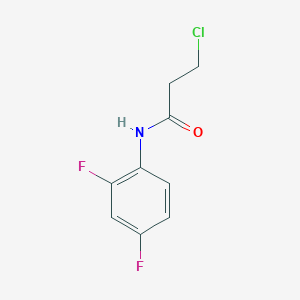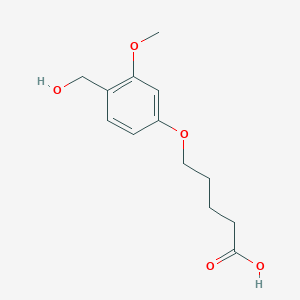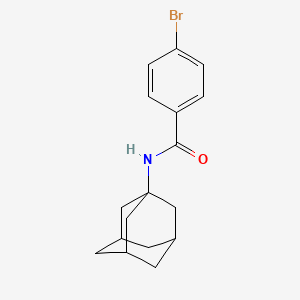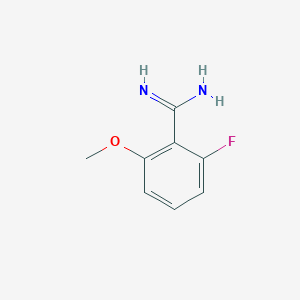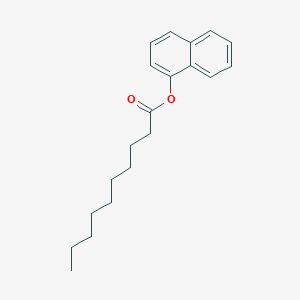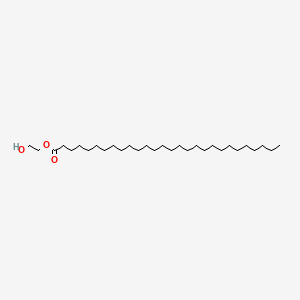
2-Hydroxyethyl octacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl octacosanoate are a class of compounds derived from montan wax, which is a natural wax obtained from lignite. These compounds are formed by the esterification of montanic acid with ethylene glycol. Montanic acid is a long-chain saturated fatty acid, primarily containing 26 to 34 carbon atoms. Montan wax and its derivatives are known for their excellent thermal stability, low volatility, and unique lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, montan-wax, ethylene esters involves the extraction of montan wax from lignite, followed by the oxidation of the wax to produce montanic acid. The montanic acid is then esterified with ethylene glycol to form the desired esters. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of these esters involves a multi-step process:
Extraction: Montan wax is extracted from lignite using organic solvents.
Oxidation: The extracted wax is oxidized to produce montanic acid.
Esterification: Montanic acid is esterified with ethylene glycol in the presence of a catalyst.
Purification: The resulting esters are purified to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The esters can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Montanic acid and ethylene glycol.
Reduction: Montanic alcohol and ethylene glycol.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Scientific Research Applications
2-Hydroxyethyl octacosanoate have a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of fatty acids, montan-wax, ethylene esters is primarily based on their ability to reduce friction and improve the flow properties of materials. The long carbon chains of montanic acid provide excellent lubricating properties, while the esterification with ethylene glycol enhances their thermal stability and reduces volatility. These compounds act as both internal and external lubricants, improving the processing and performance of polymers .
Comparison with Similar Compounds
Similar Compounds
Fatty acids, montan-wax, glycerol esters: Similar in structure but use glycerol instead of ethylene glycol for esterification.
Fatty acids, montan-wax, butylene esters: Use butylene glycol for esterification, providing different physical properties.
Uniqueness
2-Hydroxyethyl octacosanoate are unique due to their specific combination of montanic acid and ethylene glycol, which provides a balance of excellent thermal stability, low volatility, and superior lubricating properties. This makes them particularly valuable in applications requiring high-performance additives .
Properties
CAS No. |
73138-45-1 |
|---|---|
Molecular Formula |
C30H60O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2-hydroxyethyl octacosanoate |
InChI |
InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |
InChI Key |
MORHMXPGPOPWQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Key on ui other cas no. |
73138-45-1 |
physical_description |
OtherSolid; PelletsLargeCrystals, OtherSolid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



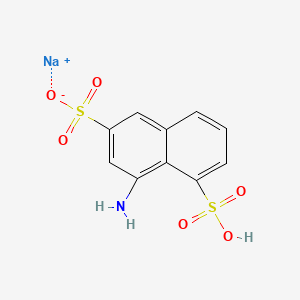
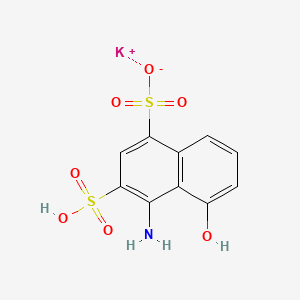
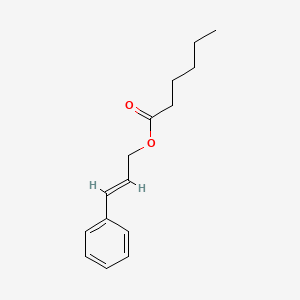

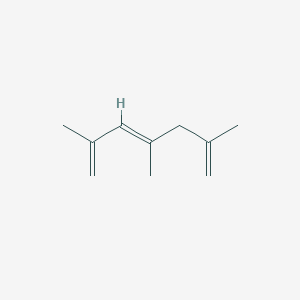
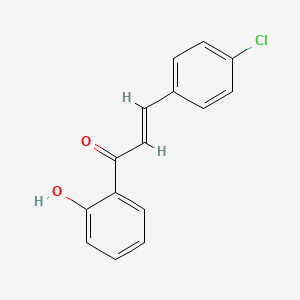
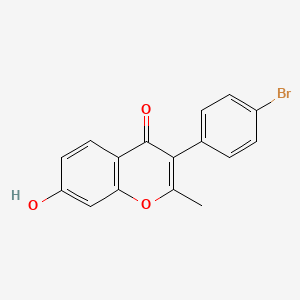
![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)
